3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQVGCHMHIKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylation Coupling Reaction
This key step involves coupling an o-nitrobenzoic acid derivative (or its salt) with a substituted halobenzene under catalytic conditions to form a fluoro-substituted nitrobiphenyl compound.
-
- o-Nitrobenzoic acid or its salts (lithium, sodium, potassium, cesium, or calcium salts)
- Substituted halobenzene (e.g., 3-fluoro-4-(trifluoromethyl) bromobenzene)
- Catalysts: copper(I) iodide, palladium acetylacetonate, triphenylphosphine, 1,10-phenanthroline
- Solvents: anhydrous polyethylene glycol (PEG-400), toluene, or other organic solvents
- Temperature: 80–240 °C
- Reaction time: 9–48 hours
- Atmosphere: nitrogen or inert gas to prevent oxidation
Mechanism:
The reaction proceeds via decarboxylation of the o-nitrobenzoic acid salt and coupling with the halobenzene catalyzed by Pd and Cu complexes. The presence of phosphine ligands and nitrogen protection facilitates the formation of the nitrobiphenyl intermediate.-
- Filtration of reaction mixture
- Washing and extraction with toluene and water
- Concentration and purification by crystallization (e.g., with petroleum ether)
| Parameter | Typical Value |
|---|---|
| o-Nitrobenzoic acid salt | 0.5 to 3 equivalents relative to halobenzene |
| Catalyst loading | CuI (2.4 mmol), Pd(acac)2 (0.8 mmol), PPh3 (2.8 mmol) |
| Solvent | PEG-400 (160 g) |
| Temperature | 190 °C |
| Reaction time | 22 hours |
| Yield of nitrobiphenyl | Up to 92% |
| Purity | 98% after recrystallization |
Catalytic Hydrogenation
The nitrobiphenyl intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amine, yielding the target 3'-fluoro-2-(trifluoromethyl)biphenyl-4-amine.
-
- Catalyst: typically palladium or other hydrogenation catalysts
- Solvent: suitable organic solvents or mixtures
- Hydrogen pressure: 0.2–2 MPa
- Temperature: 20–80 °C
- Reaction time: 1–10 hours
Process:
The nitrobiphenyl is placed in an autoclave with the catalyst and solvent, then hydrogen gas is introduced under controlled pressure and temperature. The reaction proceeds until the nitro group is fully converted to the amine.-
- Concentration of the reaction mixture
- Purification steps as needed to isolate the amine product
Outcome:
High yield and purity of the amine product, suitable for further applications.
Supporting Research Findings
The described synthetic route is supported by patent CN107628956A, which details multiple technical schemes for synthesizing fluoro-substituted aminobiphenyls via decarboxylation coupling and catalytic hydrogenation with high efficiency and purity.
Literature reviews on biphenyl derivatives emphasize the importance of metal-catalyzed coupling reactions (e.g., Ullmann, Suzuki–Miyaura, Negishi) for constructing biphenyl scaffolds with various substituents, including fluorine and trifluoromethyl groups. The copper and palladium catalysis employed in the described method aligns with these established synthetic strategies.
The use of polyethylene glycol as a solvent and the combination of copper and palladium catalysts provide an effective medium for the coupling reaction, enhancing yield and selectivity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Decarboxylation coupling | o-Nitrobenzoic acid salt, substituted halobenzene, CuI, Pd(acac)2, PPh3, PEG-400 | 80–240 | Atmospheric | 9–48 | Up to 92 | 98 |
| Catalytic hydrogenation | Nitrobiphenyl, Pd catalyst, solvent, H2 gas | 20–80 | 0.2–2 | 1–10 | High | High |
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine serves as a building block in organic synthesis. It is used to create more complex organic molecules and as a ligand in catalytic reactions. Its unique electronic properties make it suitable for developing new materials with enhanced characteristics.
Biology
In biological research, this compound has been investigated for its interactions with various biomolecules:
- Enzyme Interactions: The trifluoromethyl group enhances binding affinity to enzymes, influencing their activity through non-covalent interactions.
- Cellular Effects: Studies show that it can alter gene expression related to metabolic pathways, thus impacting cellular metabolism and signaling pathways.
Medicine
The compound is explored for its potential in drug development:
- Pharmacokinetics: Its structural features may improve the pharmacokinetic properties of drug candidates.
- Therapeutic Applications: It has shown promise in studies focusing on enzyme inhibition and activation, which are crucial for developing therapeutic agents .
Industry
In industrial applications, this compound is utilized in producing advanced materials such as polymers and electronic components. Its stability and reactivity make it an ideal candidate for various manufacturing processes.
Case Studies
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine with structurally related biphenyl amines, emphasizing substituent variations and their implications:
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The -CF₃ group in the target compound strongly withdraws electrons, stabilizing the aromatic ring and enhancing resistance to oxidative metabolism.
- Lipophilicity : The trifluoromethyl group increases logP compared to analogues with -CH₃ (e.g., 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine) but reduces it relative to -C₂F₅ derivatives (e.g., 4'-Pentafluoroethyl-1,1'-biphenyl-4-amine) .
- Solubility: The presence of fluorine and -CF₃ may reduce aqueous solubility compared to non-fluorinated analogues, necessitating formulation optimization for drug development .
Biological Activity
3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C13H9F4N, with a molecular weight of approximately 255.21 g/mol. The compound features a biphenyl structure with a fluoro group and a trifluoromethyl group, which contribute to its distinct electronic properties and stability. These characteristics enhance its reactivity and interaction with biological targets, making it a valuable candidate for drug development.
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its structural attributes allow it to effectively bind to these targets, influencing their activity. For instance, derivatives of this compound have been identified as potential inhibitors of Werner (WRN) helicase, which is implicated in cancer cell proliferation.
Anticancer Potential
Studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. The compound's ability to disrupt enzymatic functions related to cancer progression underscores its potential as an anticancer agent. Notably, compounds structurally similar to it have shown promising results in inhibiting cancer cell growth.
Enzyme Inhibition Studies
The compound has been involved in studies focusing on enzyme interactions. For example, analogs of this compound were synthesized and tested for their ability to inhibit specific enzymes associated with metabolic pathways in various organisms, including Plasmodium species responsible for malaria . These studies suggest that the compound may also have applications in treating infectious diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)aniline | Aniline derivative | Lacks biphenyl structure; primarily used in dye synthesis. |
| 4-(Trifluoromethyl)phenol | Phenolic compound | Contains hydroxyl group; different reactivity profile. |
| Trifluoromethylbenzenes | Aromatic hydrocarbon | Simpler structure; less functional diversity compared to biphenyl derivatives. |
The biphenyl framework of this compound enhances its stability and provides diverse avenues for chemical modification compared to these compounds.
Case Studies and Research Findings
- Cancer Cell Line Studies : A study reported that derivatives of this compound exhibited excellent inhibitory activity against three different cancer cell lines, highlighting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research indicated that the compound's structural characteristics enhance its ability to interact with enzymes involved in metabolic pathways, suggesting further exploration into its pharmacological applications .
- In Vivo Studies : Although primarily studied in vitro, preliminary animal studies suggest that derivatives may show varied efficacy based on their metabolic stability and ability to maintain plasma concentrations over time .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
